4-(4-methylbenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
The compound 4-(4-methylbenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one belongs to the 1,2,4-triazol-3-one class, characterized by a fused triazole ring system. Its structure features:
- A 4-methylbenzyl group at position 4 of the triazolone ring, contributing to hydrophobic interactions.
- A piperidin-4-yl moiety at position 5, substituted with a 3-thienylcarbonyl group, which introduces aromatic and electronic diversity.
Triazolones are widely studied for their biological activities, including enzyme inhibition, antimicrobial, and anticancer properties.
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-2-4-15(5-3-14)12-24-18(21-22-20(24)26)16-6-9-23(10-7-16)19(25)17-8-11-27-13-17/h2-5,8,11,13,16H,6-7,9-10,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYMEGODCFJYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylbenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the triazolone core, followed by the introduction of the piperidinyl and thienylcarbonyl groups. Common reagents used in these steps include hydrazine derivatives, acyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylbenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
4-(4-methylbenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-methylbenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Analysis and Pharmacological Relevance
Table 1: Structural and Functional Comparison of Triazolone Derivatives
Key Observations:
- Its β-ketoacyl-ACP reductase inhibition highlights triazolones' role in lipid metabolism pathways .
- BL19962 : The 5-methyl-2-thienylcarbonyl group in BL19962 shares electronic similarities with the target compound’s 3-thienyl substituent. This suggests possible overlap in synthetic routes or biological targets, such as thiophene-dependent enzyme interactions .
- Posaconazole: As a clinically approved antifungal, its difluorophenyl and hydroxypentyl groups optimize pharmacokinetics.
Physicochemical Properties
- Lipophilicity : The 3-thienyl group increases lipophilicity (logP ~3.5 estimated) compared to GSK2194069’s benzofuranylphenyl group (logP ~4.0). This may influence blood-brain barrier penetration for CNS targets .
- Melting Point : Triazolones with aromatic substituents (e.g., ’s compound) exhibit high melting points (>200°C) due to crystallinity. The target compound’s thienyl and methylbenzyl groups likely result in similar thermal stability .
Biological Activity
The compound 4-(4-methylbenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈N₄OS, with a molecular weight of approximately 342.42 g/mol. It features a triazole ring, a piperidine moiety, and aromatic substituents that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds within the triazole class exhibit a variety of biological activities, including:
- Antimicrobial properties : Triazoles are known for their effectiveness against various bacterial and fungal strains.
- Anticancer activity : Some derivatives have shown promise in inhibiting tumor growth and proliferation.
- Enzyme inhibition : Notably, the compound may act as a Prolyl Endopeptidase (PREP) inhibitor, which has implications in treating conditions such as Chronic Obstructive Pulmonary Disease (COPD) and other inflammatory diseases.
The biological effects of 4-(4-methylbenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : By inhibiting PREP, the compound may modulate peptide levels in the body that are involved in inflammatory responses.
- Antimicrobial Mechanisms : The triazole ring can interfere with the synthesis of nucleic acids in microorganisms, leading to cell death.
Comparative Analysis with Similar Compounds
A comparative study was conducted to evaluate the biological activity of this compound against structurally similar compounds. The results are summarized in the following table:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-chlorophenyl)-3-(pyridin-3-yloxy)-5-(triazolyl) | Triazole ring with aromatic substituents | Antimicrobial |
| 5-(phenyl)-1H-pyrazole | Pyrazole instead of triazole | Anticancer |
| 1-(piperidinyl)-5-methyltriazole | Piperidine attached to triazole | Antifungal |
This table highlights how variations in structure can lead to different biological activities. The unique combination of a piperidine moiety and a thienyl carbonyl group in our target compound may enhance its interaction with specific biological targets compared to simpler analogs.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
- Study on PREP Inhibition : A study demonstrated that derivatives similar to our compound effectively inhibited PREP activity, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Efficacy : In vitro tests have shown that compounds containing the triazole moiety exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
